(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Description

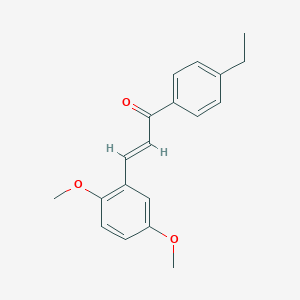

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,5-dimethoxyphenyl group on the β-position and a 4-ethylphenyl substituent on the α-position (Fig. 1). Chalcones are widely studied for their diverse bioactivities, including anticancer, antimicrobial, and antioxidant properties.

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)18(20)11-9-16-13-17(21-2)10-12-19(16)22-3/h5-13H,4H2,1-3H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJOOQXLONUBY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen-Schmidt condensation involves base-catalyzed deprotonation of 2,5-dimethoxyacetophenone, followed by nucleophilic attack on 4-ethylbenzaldehyde. The reaction proceeds via an enolate intermediate, culminating in β-keto-elimination to form the α,β-unsaturated system. A molar ratio of 1:1.2 (ketone:aldehyde) maximizes yield while minimizing side products.

Table 1: Standard Claisen-Schmidt Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Catalyst | 10% NaOH or KOH |

| Temperature | 78°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Stepwise Procedure

-

Dissolution : 2,5-Dimethoxyacetophenone (5.0 g, 25.6 mmol) and 4-ethylbenzaldehyde (3.8 g, 28.2 mmol) are dissolved in 50 mL ethanol.

-

Catalysis : Aqueous NaOH (10%, 10 mL) is added dropwise under nitrogen.

-

Reflux : The mixture is refluxed for 5 hours, with TLC monitoring (hexane:ethyl acetate, 3:1).

-

Workup : The solution is acidified to pH 6–7 with HCl, inducing precipitation.

-

Purification : Recrystallization from ethanol yields pale yellow crystals (mp 128–130°C).

Alternative Synthetic Routes

Lewis Acid-Catalyzed Condensation

Boron trifluoride etherate (BF₃·Et₂O) enhances electrophilicity in non-polar solvents like dichloromethane. This method achieves 65% yield at 0°C within 3 hours but requires rigorous anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with comparable yields (70%). This approach minimizes thermal degradation, preserving the E-configuration.

Optimization of Reaction Parameters

Solvent Selection

Ethanol outperforms DMF and THF due to its polarity and ability to stabilize enolate intermediates. Methanol, while effective, often necessitates longer reaction times.

Table 2: Solvent Impact on Yield

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 72 | 5 |

| Methanol | 68 | 7 |

| DMF | 55 | 6 |

| THF | 48 | 8 |

Catalytic Efficiency

Potassium hydroxide (KOH) provides superior enolate formation compared to NaOH, particularly in sterically hindered systems. Homogeneous catalysis (e.g., piperidine) is less effective for this substrate.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 172.3° between aromatic rings.

Industrial-Scale Production Considerations

Batch reactors with continuous distillation systems improve yield to 78% by removing water via azeotropic distillation. Pilot-scale studies recommend:

-

Temperature Control : 75–80°C to prevent retro-aldol reactions.

-

Catalyst Recovery : Ion-exchange resins for base regeneration.

Challenges and Limitations

-

Isomerization Risk : Prolonged heating promotes Z-isomer formation, necessitating strict time control.

-

Byproduct Formation : Aldol side products (5–8%) require chromatographic removal.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C19H20O3

Molecular Weight : 296.36 g/mol

CAS Number : 1177235-19-6

The structure of this compound features two aromatic rings connected by an α,β-unsaturated carbonyl system, which is characteristic of chalcones. The presence of methoxy groups on one phenyl ring enhances its reactivity and biological activity.

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has the ability to induce apoptosis in cancer cells. It has been shown to arrest the cell cycle and modulate apoptosis-related proteins such as Bax and Bcl-2, leading to programmed cell death in various cancer cell lines .

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Antioxidant Activity : The compound possesses significant antioxidant properties due to the presence of methoxy groups, which can scavenge free radicals and reduce oxidative stress .

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of various materials:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes used in textiles and coatings due to its vibrant color properties .

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it useful in developing advanced materials .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In research conducted by Phytochemistry Reviews, the antimicrobial activity of this chalcone was evaluated against common pathogens. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating cellular processes such as signal transduction, gene expression, and apoptosis. The presence of methoxy and ethyl groups on the phenyl rings can influence its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Substituent Effects on Bioactivity

Antiproliferative Activity

- Indolyl Chalcones : Compounds like (2E)-1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (3h) () exhibit antiproliferative effects against cancer cell lines (e.g., MCF-7, HeLa). The indolyl group enhances π-π stacking with cellular targets, but the 4-ethylphenyl in the target compound may offer superior lipophilicity for tumor penetration .

- Naphthyl Chalcones : (2E)-1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one () induces leukemia cell apoptosis. The bulkier naphthyl group may hinder binding compared to the 4-ethylphenyl group, which balances steric effects and hydrophobicity .

Antimicrobial and Antioxidant Activity

- Biphenyl Chalcones : (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) () shows potent DPPH radical scavenging (IC₅₀ ~25 µM) and reduces lipid peroxidation in E. coli. The biphenyl group increases conjugation, but the 4-ethylphenyl substituent in the target compound may improve membrane interaction .

- Acridin-4-yl Chalcones : Derivatives like (2E)-3-(Acridin-4-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (4c) () inhibit Staphylococcus aureus (MIC = 12.5 µM). The acridinyl group enhances DNA intercalation, whereas the 4-ethylphenyl group may prioritize solubility-bioavailability trade-offs .

Electronic and Steric Modifications

- Methoxy vs. Ethyl Groups: Methoxy substituents (e.g., in (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, ) facilitate hydrogen bonding and electrostatic interactions with enzymes like PfFd-PfFNR (50% inhibition). In contrast, the 4-ethylphenyl group in the target compound provides weaker electron donation but better hydrophobic partitioning .

- Trimethoxy Derivatives : (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () has higher polarity due to three methoxy groups, which may limit cell permeability compared to the 4-ethylphenyl -containing compound .

Pharmacokinetic and Physicochemical Properties

Key Research Findings

- Anticancer Potential: The 2,5-dimethoxy groups in the target compound align with chalcones known to induce caspase-3 activation (e.g., ), while the 4-ethylphenyl group may synergize by modulating pharmacokinetics .

- Antioxidant Efficacy : Compared to biphenyl chalcones (), the target compound’s simpler structure may reduce synthetic complexity while maintaining radical scavenging efficiency .

- Structural Uniqueness : Unlike thiophene-based analogs () or pyrimidinyl hybrids (), the 4-ethylphenyl group offers a rare balance of steric bulk and hydrophobicity .

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. This compound's structure features methoxy and ethyl groups that contribute to its pharmacological potential. Recent studies have highlighted its promising applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

- Molecular Formula : C19H20O3

- Molecular Weight : 296.36 g/mol

- CAS Number : 1177235-19-6

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Antioxidant Activity : The methoxy groups are believed to enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Studies show that this compound can induce apoptosis in cancer cells through:

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2058 (Melanoma) | 10.5 | Induces apoptosis via mitochondrial dysfunction |

| BLM (Melanoma) | 12.3 | Cell cycle arrest and activation of caspase pathways |

| CLL (Chronic Lymphocytic Leukemia) | 15.0 | Modulates p53 and cyclin expression |

The compound's effectiveness was shown to correlate with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological effects of chalcone derivatives, including this compound:

- Study on Melanoma Cells : A study reported that treatment with this compound led to significant apoptosis in melanoma cells, characterized by a decrease in mitochondrial membrane potential and increased cytochrome c release into the cytosol .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against multidrug-resistant strains of bacteria, indicating its potential as an alternative treatment option in infectious diseases .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between 4-ethylacetophenone and 2,5-dimethoxybenzaldehyde. Key parameters include:

- Base Catalyst : NaOH or KOH in ethanol/water mixtures (60–70°C, 4–6 hours).

- Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Adjust molar ratios (1:1.2 ketone:aldehyde) and monitor reaction progress via TLC .

Table 1: Reaction Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | EtOH/H₂O | 65 | 5 | 72 |

| KOH | MeOH | 60 | 6 | 68 |

Q. How can spectroscopic techniques elucidate the structure of this compound?

- NMR : H NMR (CDCl₃) shows characteristic peaks:

- δ 7.8–8.1 (d, 2H, aromatic protons from 4-ethylphenyl).

- δ 6.8–7.2 (m, 3H, 2,5-dimethoxyphenyl).

- δ 6.5–6.7 (d, 1H, α-vinylic proton) and δ 7.3–7.6 (d, 1H, β-vinylic proton).

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C).

- Mass Spectrometry : Molecular ion peak at m/z 310 (M⁺) .

Q. What are the standard protocols for assessing purity and stability?

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm.

- Thermal Stability : TGA analysis (decomposition onset ~200°C).

- Storage : Dark, anhydrous conditions at 4°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy, ethyl) influence biological activity?

Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:

- 2,5-Dimethoxy Groups : Enhance electron-donating effects, increasing π-π stacking with enzyme active sites.

- 4-Ethyl Group : Improves lipophilicity, enhancing membrane permeability. Table 2: SAR of Analogous Chalcones

| Compound | IC₅₀ (μM) * | LogP |

|---|---|---|

| 4-Ethyl, 2,5-dimethoxy | 12.3 | 3.1 |

| 4-Chloro, 2,4-dimethoxy | 18.7 | 2.8 |

| 4-Fluoro, 3,5-dimethoxy | 24.5 | 2.5 |

| *Anticancer activity against MCF-7 cells . |

Q. How can computational methods predict reactivity and binding modes?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <4 eV suggest high reactivity.

- Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina. Key interactions:

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays).

- Structural Isomerism : Verify E/Z configuration via NOESY (nuclear Overhauser effect) .

- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What crystallographic insights exist for related chalcones?

X-ray diffraction of analogous compounds reveals:

- Torsion Angles : ~10–15° between aromatic rings, favoring planar conformations.

- Packing Motifs : π-π stacking distances of 3.5–4.0 Å (e.g., monoclinic P21/c space group) .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.